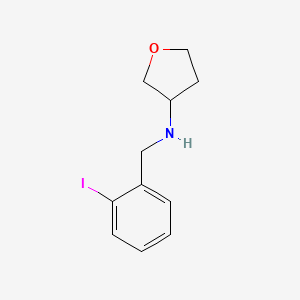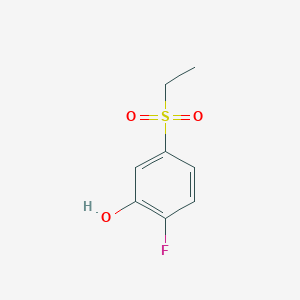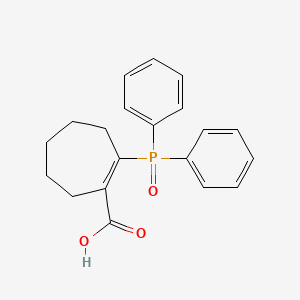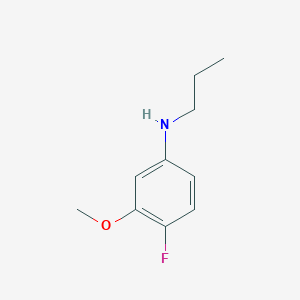
4-fluoro-3-methoxy-N-propylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-3-methoxy-N-propylaniline is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a propylamine group attached to an aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-methoxy-N-propylaniline typically involves multiple steps:
Nitration and Reduction: The starting material, 4-fluoro-3-methoxyaniline, can be nitrated to introduce a nitro group, followed by reduction to form the corresponding amine.
Alkylation: The amine group is then alkylated using propyl halides under basic conditions to introduce the propyl group.
Industrial Production Methods
In an industrial setting, the synthesis might involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to reduce nitro compounds to amines.
Continuous Flow Reactors: To enhance efficiency and yield, continuous flow reactors can be employed for the nitration and reduction steps.
化学反应分析
Types of Reactions
4-Fluoro-3-methoxy-N-propylaniline can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation or using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic aromatic substitution reactions, especially due to the presence of the fluorine atom.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: Pd/C with hydrogen gas or LiAlH₄ in anhydrous ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Introduction of various nucleophiles like methoxy or amino groups.
科学研究应用
4-Fluoro-3-methoxy-N-propylaniline has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: Employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
作用机制
The mechanism by which 4-fluoro-3-methoxy-N-propylaniline exerts its effects involves:
Molecular Targets: It can interact with enzymes and receptors, particularly those involved in neurotransmission.
Pathways Involved: The compound may modulate pathways related to signal transduction and cellular communication, influencing biological processes such as cell growth and differentiation.
相似化合物的比较
Similar Compounds
4-Fluoro-3-methylaniline: Similar structure but lacks the methoxy group.
3-Fluoro-4-methylaniline: Fluorine and methoxy groups are positioned differently.
4-Fluoro-3-methoxy-N-methylaniline: Similar but with a methyl group instead of a propyl group.
Uniqueness
4-Fluoro-3-methoxy-N-propylaniline is unique due to the combination of its substituents, which confer distinct electronic and steric properties, making it valuable for specific synthetic and research applications.
属性
分子式 |
C10H14FNO |
|---|---|
分子量 |
183.22 g/mol |
IUPAC 名称 |
4-fluoro-3-methoxy-N-propylaniline |
InChI |
InChI=1S/C10H14FNO/c1-3-6-12-8-4-5-9(11)10(7-8)13-2/h4-5,7,12H,3,6H2,1-2H3 |
InChI 键 |
SFCCUPYWJVHXJJ-UHFFFAOYSA-N |
规范 SMILES |
CCCNC1=CC(=C(C=C1)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


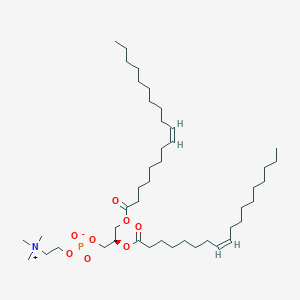

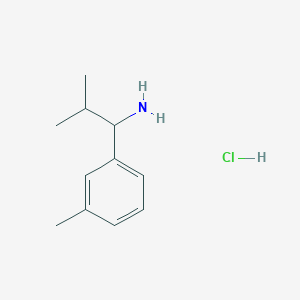
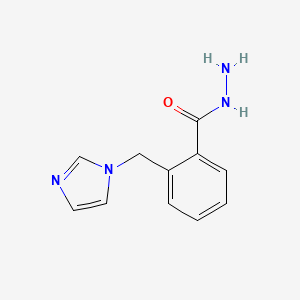


![N-[[1-(methylamino)cyclopropyl]methyl]pyridine-3-amine trihydrochloride](/img/structure/B12066469.png)
